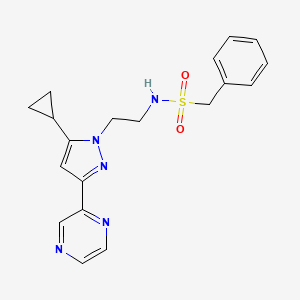
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : Approximately 366.43 g/mol
The compound features a pyrazole moiety with a cyclopropyl group and a methanesulfonamide functional group, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and sulfonamide groups often exhibit significant antimicrobial properties. A study highlighted that pyrazole derivatives, including those similar to this compound, were tested against various bacterial strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | High |
| This compound | Escherichia coli | Moderate |
| This compound | Pseudomonas aeruginosa | Low |
These findings suggest that the compound may be effective against certain Gram-positive bacteria while showing variable effectiveness against Gram-negative bacteria .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures have shown promise in targeting specific cancer pathways, potentially leading to novel therapeutic agents .
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific biological targets, inhibiting key enzymes or pathways involved in microbial growth and cancer cell proliferation. This interaction may involve binding to receptors or enzymes critical for cellular processes.
Case Studies and Research Findings
A detailed examination of various studies reveals the following insights into the biological activity of related pyrazole compounds:
- Antimicrobial Studies : In a comparative study of 47 pyrazole compounds, several demonstrated significant antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii, suggesting a potential role as antibiotic adjuvants .
- Cytotoxicity Assessments : Cytotoxicity assays have shown that some pyrazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Structure–Activity Relationship (SAR) : The presence of specific functional groups such as sulfonamides and cyclic structures has been linked to enhanced biological activity, providing a basis for further structural optimization.
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26,14-15-4-2-1-3-5-15)22-10-11-24-19(16-6-7-16)12-17(23-24)18-13-20-8-9-21-18/h1-5,8-9,12-13,16,22H,6-7,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXPSLHPQVXQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













